molecular formula C13H13N5 B12886291 N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline CAS No. 62073-32-9

N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline

Cat. No.: B12886291
CAS No.: 62073-32-9
M. Wt: 239.28 g/mol
InChI Key: TZQCUNLUVHNIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a dimethylaniline moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline typically involves the formation of the triazolopyridine core followed by the introduction of the dimethylaniline group. One common method involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring system. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or functional outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline is unique due to the presence of the dimethylaniline moiety, which can enhance its electronic properties and reactivity. This structural feature can lead to distinct biological activities and applications compared to other triazolopyridine derivatives .

Properties

CAS No.

62073-32-9

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N,N-dimethyl-2-(triazolo[4,5-b]pyridin-3-yl)aniline

InChI

InChI=1S/C13H13N5/c1-17(2)11-7-3-4-8-12(11)18-13-10(15-16-18)6-5-9-14-13/h3-9H,1-2H3

InChI Key

TZQCUNLUVHNIBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.